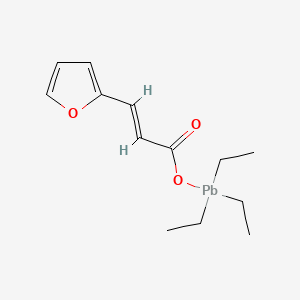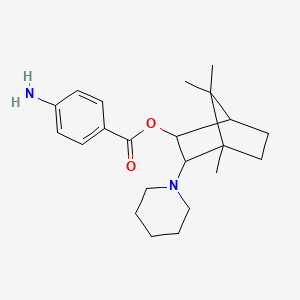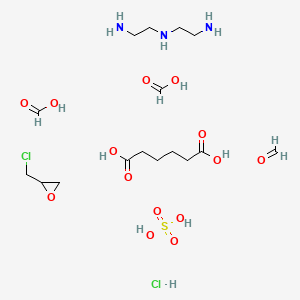
3-Bromo-2-oxo-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-oxo-N-(propan-2-yl)propanamide is a chemical compound with a molecular formula of C6H10BrNO2. It is characterized by the presence of a bromine atom, a carbonyl group, and an isopropyl group attached to the amide nitrogen. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-oxo-N-(propan-2-yl)propanamide can be achieved through several methods. One common approach involves the bromination of 2-oxo-N-(propan-2-yl)propanamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-oxo-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-2-oxo-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxo-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-oxo-N-(propan-2-yl)acetamide
- 3-Bromo-2-oxo-N-(methyl)propanamide
- 3-Chloro-2-oxo-N-(propan-2-yl)propanamide
Uniqueness
3-Bromo-2-oxo-N-(propan-2-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or methyl analogs. The isopropyl group also influences its steric and electronic properties, making it a valuable compound for specific synthetic and biological applications .
Properties
CAS No. |
79701-98-7 |
|---|---|
Molecular Formula |
C6H10BrNO2 |
Molecular Weight |
208.05 g/mol |
IUPAC Name |
3-bromo-2-oxo-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C6H10BrNO2/c1-4(2)8-6(10)5(9)3-7/h4H,3H2,1-2H3,(H,8,10) |
InChI Key |
AUHPWNXSKZOCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




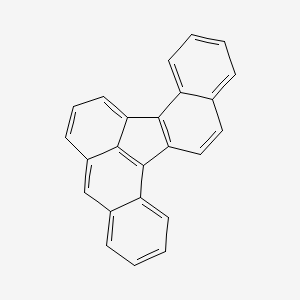
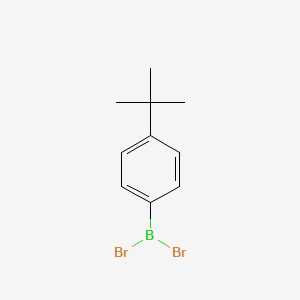
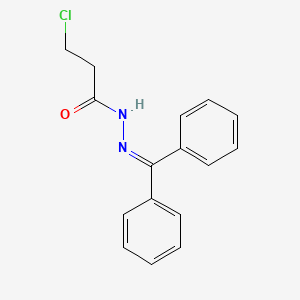

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)

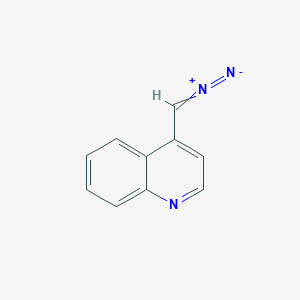

![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)
